N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of oxadiazoles and benzoxazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes. The downstream effects of these changes would depend on the specific pathways and targets involved.
Pharmacokinetics
For example, the compound’s solubility could affect its absorption and distribution, while its molecular weight could influence its metabolism and excretion .
Result of Action
These could include changes in protein activity, alterations in cell signaling, and other effects depending on the specific targets and pathways involved .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and other factors. For example, the compound’s stability could be affected by the pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 3-chlorophenyl-1,2,4-oxadiazole through the reaction of 3-chlorobenzohydrazide with cyanogen bromide. This intermediate is then reacted with 3-isopropyl-2-hydroxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antiviral, and anti-inflammatory agent.
Material Science: It can be used in the development of high-energy materials and as a component in organic electronics.
Industrial Chemistry: The compound is utilized in the synthesis of various polymers and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 3-(4-bromophenyl)-1,2,4-oxadiazole
- 5-benzyl-1,3,4-oxadiazole-2-thiol
Uniqueness
N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both oxadiazole and benzoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(2)12-3-5-14(6-4-12)18-15(21)9-16-19-20-17(22-16)13-7-8-23-10-13/h3-8,10-11H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYAQANZSSLJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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